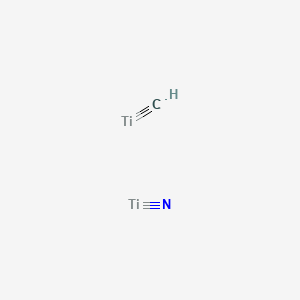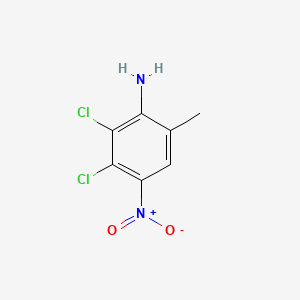
Sodium tetrachloroplatinate(II) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrachloroplatinate(II) hydrate, also known as Sodium platinum chloride hydrate, Sodium chloroplatinate(II) hydrate, and Sodium tetrachloroplatinate, is a chemical compound with the molecular formula Na2PtCl4.xH2O (x=3) . and is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of Sodium tetrachloroplatinate(II) hydrate is 400.9 g/mol . The InChI string representation of its structure isInChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 . The canonical SMILES representation is O.[Na+].[Na+].ClPt-2(Cl)Cl . Physical And Chemical Properties Analysis
Sodium tetrachloroplatinate(II) hydrate appears as a reddish-brown powder . It has a melting point of 100°C . It is soluble in water .Applications De Recherche Scientifique
Complex Formation in Chemical Reactions
Sodium tetrachloroplatinate(II) is involved in complex chemical reactions. A study by Kasahara et al. (1969) showed its reaction with 2-vinylpyridine in various alcohols, leading to the formation of σ-bonded complexes with palladium and platinum, highlighting its role in creating covalent metal-carbon bonds (Kasahara, Tanaka, & Izumi, 1969).
Hydrolysis Kinetics
Wu et al. (1990) examined the stepwise hydrolysis of tetrachloroplatinate(II) in basic solutions, using 195 Pt NMR spectroscopy. This study provides insight into the sequential reactions and spectral characteristics of each Pt(II) species, showcasing the compound's role in hydrolysis kinetics (Wu, Schwederski, & Margerum, 1990).
Novel Polyoxometalate Synthesis
In 2014, Izarova et al. reported the synthesis of a novel tetrapalladium(II)-containing polyoxometalate using sodium tetrachloroplatinate(II), demonstrating its utility in synthesizing complex inorganic compounds (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).
Gas Hydrate Formation Studies
Hoseinynezhad and Varaminian (2019) investigated the impact of sodium halide salts, including compounds similar to sodium tetrachloroplatinate(II), on the kinetics of tetrahydrofuran hydrate formation. This research highlights the role of sodium-based compounds in influencing hydrate growth rates (Hoseinynezhad & Varaminian, 2019).
Sodium Hydration in Water Clusters
Barnett and Landman (1993) explored the hydration of sodium in water clusters, providing insights into the behavior of sodium compounds like sodium tetrachloroplatinate(II) in aqueous environments (Barnett & Landman, 1993).
Synthesis of Platinum(II)-Olefin Complexes
Hartley (1971) described a novel synthesis method for platinum(II)-olefin complexes using sodium tetrachloroplatinate(II), demonstrating its role in synthesizing organometallic compounds (Hartley, 1971).
Thermal Energy Storage Applications
Purohit and Sistla (2020) reviewed the use of salt hydrates like sodium tetrachloroplatinate(II) in thermal energy storage applications. These compounds are used as phase change materials due to their high latent heat value and good thermal conductivity (Purohit & Sistla, 2020).
Safety And Hazards
Sodium tetrachloroplatinate(II) hydrate is classified as Acute Tox. 3 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1 . It is toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
Propriétés
Numéro CAS |
14460-25-4 |
|---|---|
Nom du produit |
Sodium tetrachloroplatinate(II) hydrate |
Formule moléculaire |
Cl4H2Na2OPt |
Poids moléculaire |
400.879 |
Nom IUPAC |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
Clé InChI |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



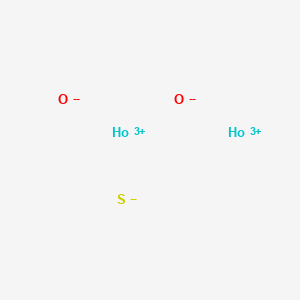
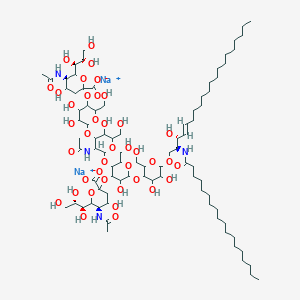
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
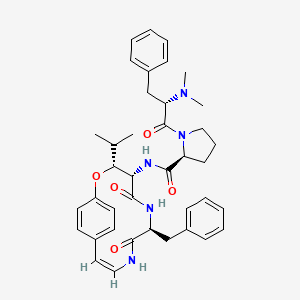
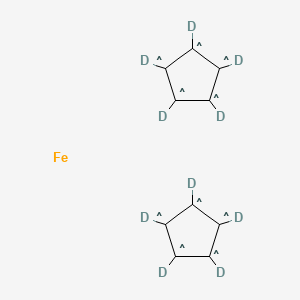

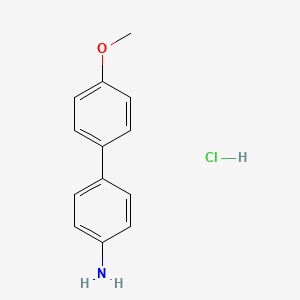
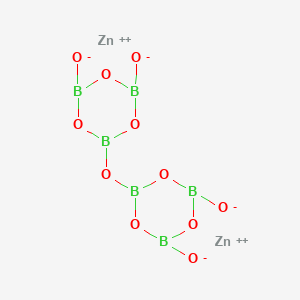
![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)

